molecular formula C21H31N3O2 B7460269 N-cyclohexyl-1-[2-(4-methylanilino)-2-oxoethyl]piperidine-4-carboxamide

N-cyclohexyl-1-[2-(4-methylanilino)-2-oxoethyl]piperidine-4-carboxamide

Cat. No. B7460269
M. Wt: 357.5 g/mol
InChI Key: SUOYQKNQLSMXBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-1-[2-(4-methylanilino)-2-oxoethyl]piperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. It is commonly referred to as CM156 and has been extensively studied for its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of CM156 is not fully understood. However, it is believed to act through the inhibition of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) and the activation of the anti-inflammatory cytokine interleukin-10 (IL-10). CM156 has also been shown to modulate the activity of ion channels and receptors involved in pain perception and transmission.
Biochemical and Physiological Effects:
CM156 has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. It has also been shown to reduce the activity of enzymes involved in the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of a number of diseases. Additionally, CM156 has been shown to modulate the activity of ion channels and receptors involved in pain perception and transmission.

Advantages and Limitations for Lab Experiments

One of the advantages of using CM156 in lab experiments is its specificity for TNF-α inhibition. This allows for the study of the specific role of TNF-α in various disease models. Additionally, CM156 has been shown to have a good safety profile in animal studies. One of the limitations of using CM156 in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several areas of future research that could be explored with CM156. One area is the potential use of CM156 as a therapeutic agent in diseases characterized by inflammation and oxidative stress, such as neurodegenerative diseases and cancer. Another area is the investigation of the potential role of CM156 in modulating the gut-brain axis and its potential use in the treatment of gastrointestinal disorders. Additionally, further studies could be conducted to elucidate the exact mechanism of action of CM156 and its potential interactions with other drugs.

Synthesis Methods

CM156 can be synthesized through a multi-step process involving the reaction of piperidine with cyclohexyl isocyanate, followed by the reaction of the resulting intermediate with 4-methylaniline and ethyl chloroformate. The final product is obtained after purification through column chromatography.

Scientific Research Applications

CM156 has been studied extensively for its potential therapeutic properties. It has been found to have anti-inflammatory and analgesic effects in animal models of acute and chronic pain. It has also been shown to have neuroprotective effects in models of cerebral ischemia and traumatic brain injury. Additionally, CM156 has been investigated for its potential anti-cancer properties.

properties

IUPAC Name

N-cyclohexyl-1-[2-(4-methylanilino)-2-oxoethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O2/c1-16-7-9-19(10-8-16)22-20(25)15-24-13-11-17(12-14-24)21(26)23-18-5-3-2-4-6-18/h7-10,17-18H,2-6,11-15H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOYQKNQLSMXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-1-[2-(4-methylanilino)-2-oxoethyl]piperidine-4-carboxamide

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